REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][C:8]2N(CCCO)N=C(C3C=CC(C(F)(F)F)=CC=3)[C:7]=2[CH2:6]1)(=[O:4])=[O:3].C([O-])([O-])=[O:29].[Cs+].[Cs+].CS(N1CCC2NN=C(C3C=CC(C(F)(F)F)=CC=3)C=2C1)(=O)=O.BrCCCO.CO>CN(C=O)C.O>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][C:8](=[O:29])[CH2:7][CH2:6]1)(=[O:4])=[O:3] |f:1.2.3|
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Name
|
3-[5-Methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-1-yl]-propan-1-ol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CC2=C(CC1)N(N=C2C2=CC=C(C=C2)C(F)(F)F)CCCO
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Cs2CO3
|
Quantity
|
33.74 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CC2=C(CC1)NN=C2C2=CC=C(C=C2)C(F)(F)F
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
Cs2CO3
|
Quantity
|
33.74 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred under N2 at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
stirred for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The precipitated material was filtered out
|
Type
|
WASH
|
Details
|
washed with water (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a Freeze
|
Type
|
CUSTOM
|
Details
|
Drying System
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued under N2 at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitated material was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×100 mL)
|
Type
|
DISSOLUTION
|
Details
|
The filter cake was dissolved in CH2Cl2 (200 mL)
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with Et2O (200 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |